Cas no 898435-53-5 (N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide)

N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide structure
898435-53-5 structure
Product Name:N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
CAS No:898435-53-5
MF:C22H23N3O3
MW:377.436325311661
CID:5482806
Update Time:2025-07-17

N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-(3-phenylpropyl)-N2-(1,2,5,6-tetrahydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)-
    • N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
    • Inchi: 1S/C22H23N3O3/c26-19-9-8-16-13-18(14-17-10-12-25(19)20(16)17)24-22(28)21(27)23-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2,(H,23,27)(H,24,28)
    • InChI Key: FKUJDOAJPIQCDJ-UHFFFAOYSA-N
    • SMILES: C(NCCCC1=CC=CC=C1)(=O)C(NC1=CC2CCN3C=2C(=C1)CCC3=O)=O

N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide Pricemore >>

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Additional information on N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide

Comprehensive Analysis of N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide (CAS No. 898435-53-5)

The compound N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide, identified by its CAS No. 898435-53-5, represents a sophisticated molecular structure with significant potential in pharmaceutical and biochemical research. Its unique azatricyclic core and phenylpropyl side chain contribute to its distinctive properties, making it a subject of interest for researchers exploring novel therapeutic agents. This article delves into its chemical characteristics, potential applications, and relevance in contemporary scientific discourse.

In recent years, the demand for specialized organic compounds like 898435-53-5 has surged, driven by advancements in drug discovery and molecular design. Researchers frequently search for terms such as "azatricyclic derivatives" and "phenylpropyl-based amides" to identify compounds with similar frameworks. The 11-oxo-1-azatricyclo moiety in this molecule is particularly noteworthy, as it may influence binding affinity and metabolic stability, key factors in pharmacokinetic optimization.

The structural complexity of N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide raises questions about its synthetic pathways and scalable production. Organic chemists often investigate "multi-step synthesis of tricyclic amides" or "efficient coupling reactions for ethanediamides" to replicate or modify such compounds. Its ethanediamide linker also suggests potential as a protease inhibitor or enzyme modulator, aligning with trends in targeted therapy development.

From a bioactivity perspective, the phenylpropyl group in CAS 898435-53-5 may enhance lipophilicity, a trait valued in blood-brain barrier penetration studies. This has sparked interest in neurodegenerative research, where queries like "small molecules for CNS disorders" dominate. Additionally, its oxo-azatricyclic scaffold could mimic natural alkaloids, prompting comparisons to "plant-derived bioactive compounds" in traditional medicine modernization efforts.

Environmental and safety profiles of such compounds are equally critical. While 898435-53-5 isn't classified as hazardous, its biodegradation pathways and ecotoxicological impact remain understudied—a gap highlighted by searches for "green chemistry in heterocyclic synthesis." This aligns with the broader scientific shift toward sustainable molecular design, where atom economy and catalytic efficiency are prioritized.

In conclusion, N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide exemplifies the intersection of structural innovation and applied biochemistry. Its study addresses pressing questions in medicinal chemistry, from structure-activity relationships to translational research, while reflecting the industry's focus on precision therapeutics and environmental responsibility.

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